

An In-depth Technical Guide to 2-Methylthioadenosine Diphosphate (2-MeSADP) Signaling Pathways

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Compound of Interest

Compound Name: 2MeSADP

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by 2-Methylthioadenosine diphosphate (2-MeSADP), a potent and stable analog of adenosine diphosphate (ADP). 2-MeSADP is a critical tool for studying the family of P2Y purinergic receptors, which are implicated in a wide range of physiological and pathological processes, including thrombosis, inflammation, and neurotransmission. This document details the quantitative pharmacology of 2-MeSADP, the intricate signaling cascades it initiates, and the experimental methodologies used to investigate these pathways.

Quantitative Pharmacology of 2-MeSADP

2-MeSADP exhibits high potency and selectivity for the P2Y1, P2Y12, and P2Y13 receptor subtypes. The following tables summarize key quantitative data from various studies, providing a comparative look at the agonist's activity.

Table 1: Potency (EC50/pEC50) of 2-MeSADP at Human P2Y Receptors

Receptor	Potency (EC50/pEC50)	Reference
P2Y1	pEC50: 8.29	[1] [2]
P2Y12	EC50: 5 nM	[1] [2]
P2Y13	EC50: 19 nM	[1] [2]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Table 2: Comparative Potency of 2-MeSADP and ADP at P2Y13 Receptors

Agonist	Assay	Potency (EC50/IC50)	Species	Reference
2-MeSADP	Ca2+/IP3 Release	1.93 nM (EC50)	Human	[3]
ADP	Ca2+/IP3 Release	12.72 nM (EC50)	Human	[3]
2-MeSADP	cAMP Inhibition	38.9 nM (IC50)	Not Specified	[3]
ADP	cAMP Inhibition	5.2 nM (IC50)	Not Specified	[3]

Table 3: Binding Affinity (Ki/Kd) of 2-MeSADP and Related Ligands

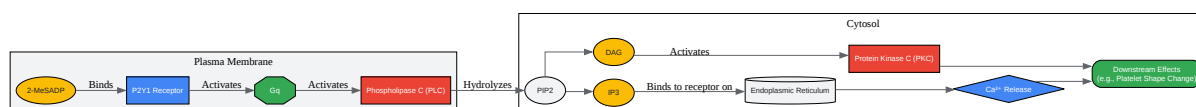
Ligand	Receptor	Cell Line/System	Binding Affinity (Ki/Kd)	Reference
[³ H]2-MeS-ADP	P2Y Receptors	DAMI cells	45.3 ± 13.4 nM (Kd)	
[³ H]2-MeS-ADP	P2Y Receptors	Meg-01 cells	48.2 ± 17.7 nM (Kd)	
2-MeS-ADP	P2Y Receptors	DAMI cells	118 ± 11 nM (Ki)	
2-MeS-ADP	P2Y Receptors	Meg-01 cells	38 ± 11 nM (Ki)	
2-Chloro-ADP	P2Y1	Jurkat cells	2.3 ± 0.3 μM (Ki)	[1]

Core Signaling Pathways of 2-MeSADP

2-MeSADP activates distinct downstream signaling cascades depending on the P2Y receptor subtype it binds to. These pathways are crucial for the physiological responses mediated by this agonist.

2.1. P2Y1 Receptor Signaling

The P2Y1 receptor is predominantly coupled to the Gq family of G proteins.[4] Activation of P2Y1 by 2-MeSADP initiates the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] This signaling cascade is fundamental for processes such as platelet shape change and the initiation of reversible platelet aggregation.[4]

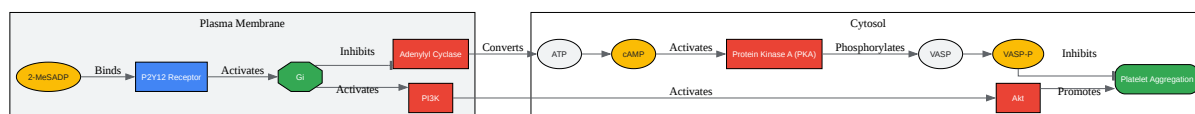


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P2Y1 Receptor Signaling Pathway

2.2. P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to the Gi family of G proteins.[5] Its activation by 2-MeSADP leads to two primary signaling events: the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K). [5] The reduction in cAMP alleviates the inhibition of platelet activation, while PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn promotes granule secretion and the conformational change of glycoprotein IIb/IIIa, culminating in irreversible platelet aggregation.

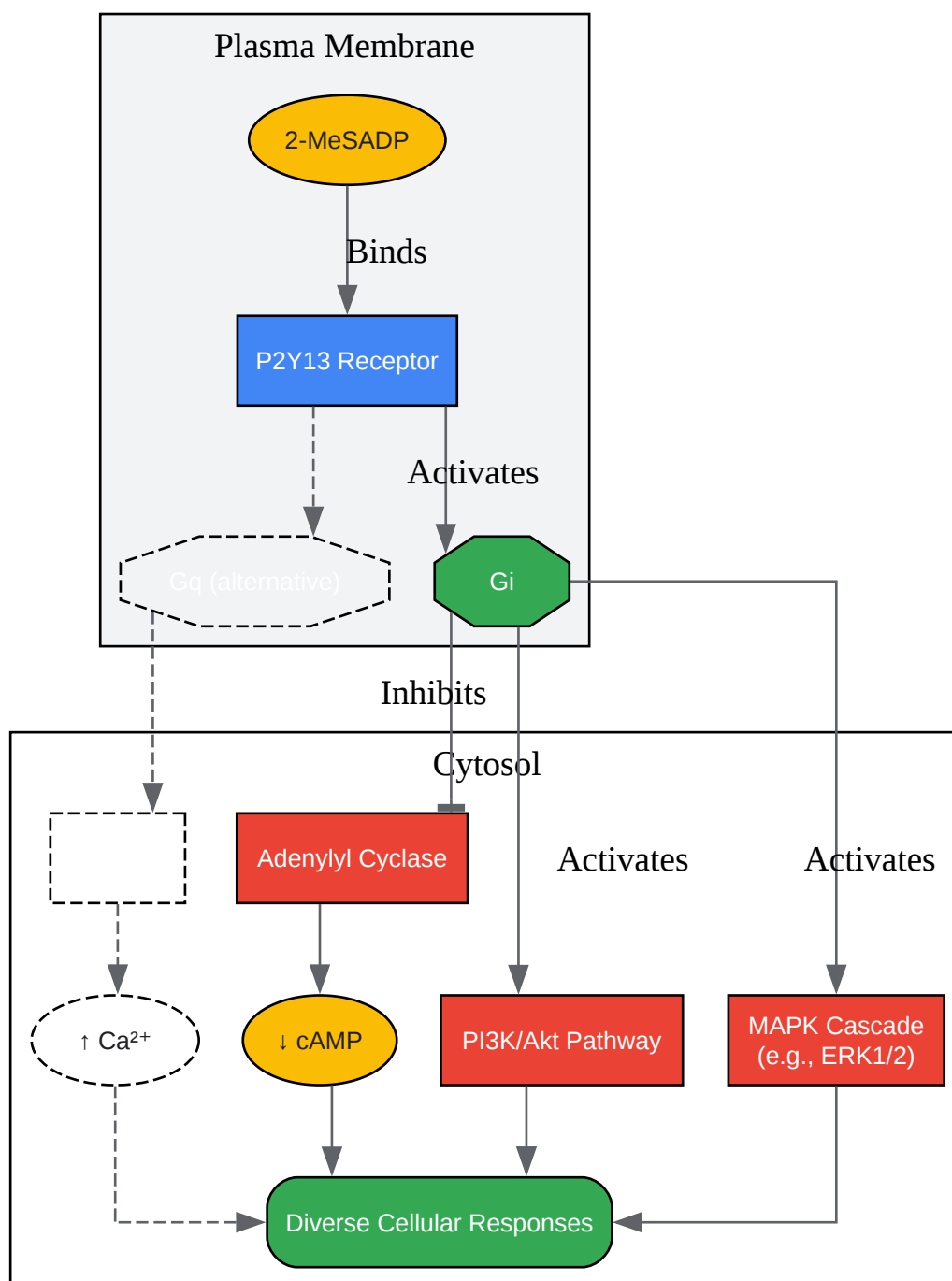


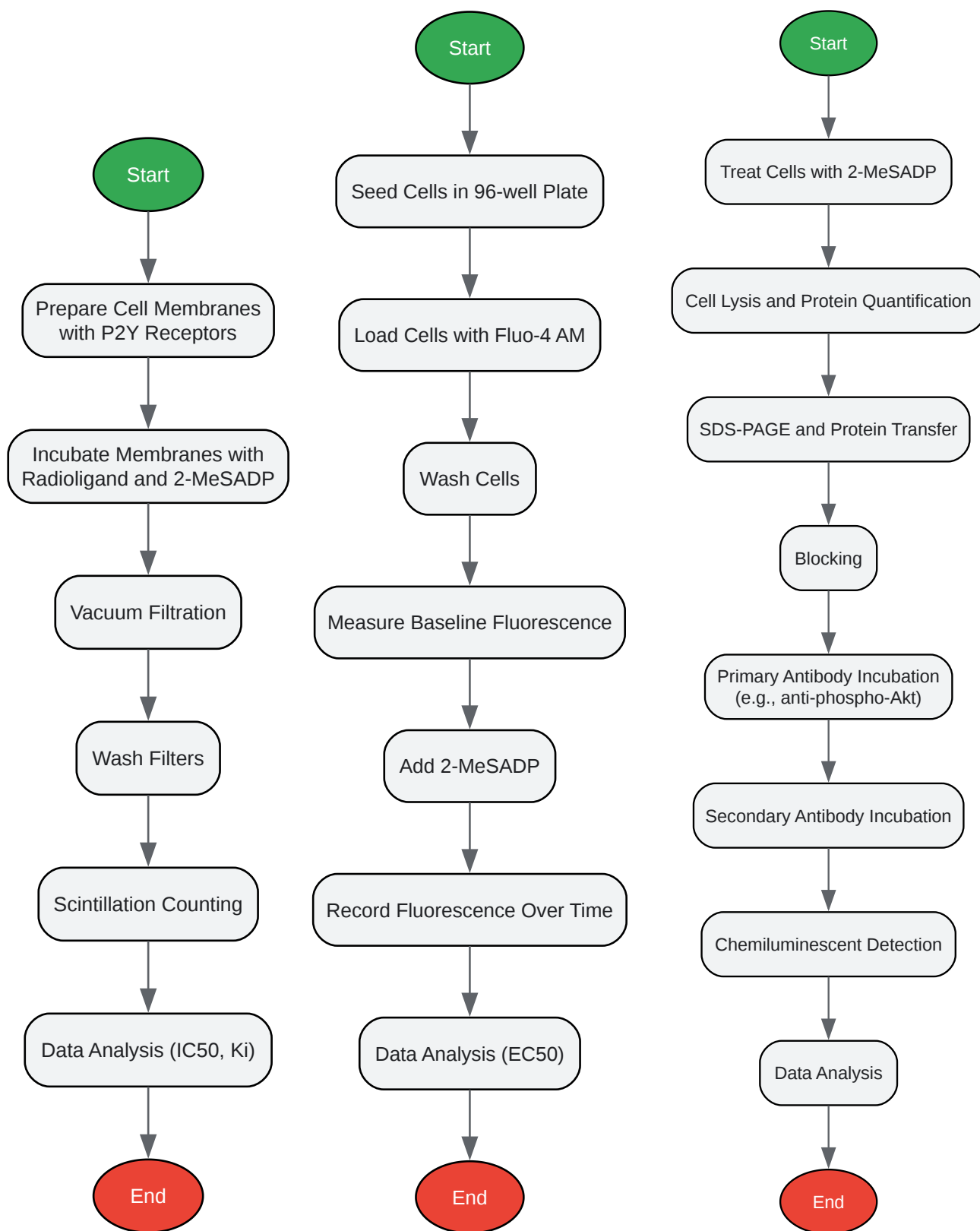
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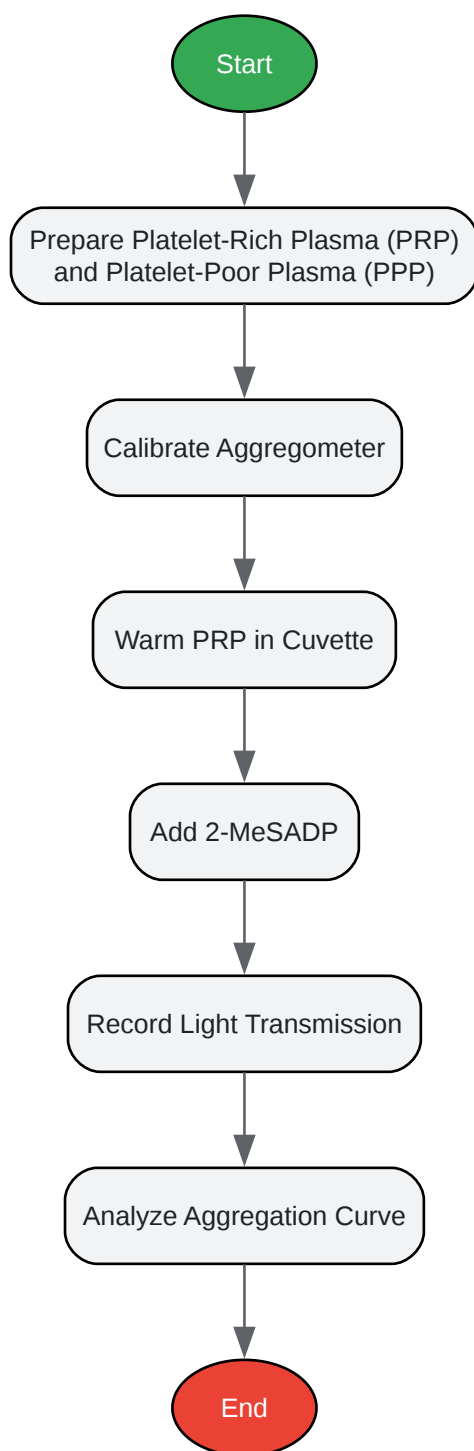
P2Y12 Receptor Signaling Pathway

2.3. P2Y13 Receptor Signaling

The P2Y13 receptor is also coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6] However, it is a more versatile receptor and can also couple to Gs or Gq proteins under certain conditions.[6] Furthermore, P2Y13 activation can trigger the PI3K/Akt pathway and the mitogen-activated protein kinase (MAPK) cascade, including the activation of ERK1/2.[6] This multifaceted signaling capability involves P2Y13 in a variety of cellular processes beyond hemostasis, such as cholesterol metabolism and neuroprotection.







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References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β -arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
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